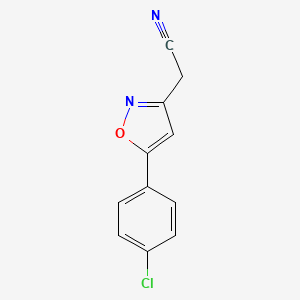

2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetonitrile is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetonitrile typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the use of ethoxycarbonyl formonitrile oxide, which reacts with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. due to the drawbacks associated with metal-catalyzed reactions, including high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.

Mechanistic Insight : Hydrolysis proceeds via intermediate iminol or geminal diol stages, depending on pH. The isoxazole ring remains intact under these conditions due to its aromatic stability .

Reduction Reactions

The nitrile group can be reduced to a primary amine using catalytic hydrogenation or lithium aluminum hydride (LiAlH₄).

Key Note : The isoxazole ring’s electron-withdrawing 4-chlorophenyl group enhances nitrile reactivity toward reduction .

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions with azides or nitrile oxides to form tetrazoles or isoxazolines, respectively.

Structural Impact : These reactions retain the isoxazole core while expanding molecular complexity .

Nucleophilic Substitution

The α-carbon of the acetonitrile group acts as a soft nucleophile in alkylation or arylation reactions.

Limitation : Steric hindrance from the isoxazole ring may limit yields in bulkier substrates .

Functional Group Interconversion

The nitrile group serves as a precursor for synthesizing heterocycles like triazoles or thiadiazoles.

Application : Thiadiazole derivatives show antiviral activity, suggesting pharmacological potential .

Stability and Compatibility

-

Thermal Stability : Decomposes above 250°C without melting .

-

pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes rapidly in strong bases (pH > 10).

-

Light Sensitivity : No significant photodegradation under ambient light .

Unexplored Reactivity

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetonitrile serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

The compound has been extensively studied for its potential biological activities:

-

Antimicrobial Activity : It has shown moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant efficacy against Staphylococcus aureus and Escherichia coli strains.

Table 1: Antimicrobial Activity

Bacterial Strain MIC (µM) Bacillus subtilis 4.69 Staphylococcus aureus 5.64 Escherichia coli 8.33 Pseudomonas aeruginosa 13.40 -

Anticancer Activity : Recent studies have highlighted its anticancer potential. Certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung), A375 (melanoma), and MCF7 (breast cancer). Some derivatives showed activity superior to the standard chemotherapeutic agent doxorubicin.

Table 2: Anticancer Activity Against Various Cell Lines

Compound Cell Line IC50 (µM) Comparison This compound A549 TBD Superior to Doxorubicin 2-(5-Methylisoxazol-3-yl)acetonitrile A375 TBD Comparable This compound MCF7 TBD Superior to Doxorubicin

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship indicate that modifications at specific positions on the isoxazole ring can significantly influence biological activity. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances the compound's reactivity and biological efficacy.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Chlorophenyl Substitution | Increased potency against cancer cells |

| Position Variations | Altered binding affinity to targets |

Case Studies

- Anticancer Efficacy : A study conducted on a series of isoxazole derivatives demonstrated that those with similar structural features to this compound had enhanced anticancer effects against multiple cell lines, suggesting a promising avenue for further research.

- Antimicrobial Testing : Investigations revealed significant antimicrobial properties that warrant further exploration for potential therapeutic use in infectious diseases.

Mecanismo De Acción

The mechanism of action of 2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- **5-(2-Chlorophenyl)isoxazol-3-yl)methylamine

- 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles

Uniqueness

2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Actividad Biológica

2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring with a chlorophenyl substituent, which contributes to its unique chemical properties. The specific substitution pattern allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, a study demonstrated that certain isoxazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung), A375 (melanoma), and MCF7 (breast cancer). Some derivatives showed activity superior to the standard chemotherapeutic agent doxorubicin .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | A549 | TBD | Superior to Doxorubicin |

| 2-(5-Methylisoxazol-3-yl)acetonitrile | A375 | TBD | Comparable |

| This compound | MCF7 | TBD | Superior to Doxorubicin |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Isoxazole derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. For example, MIC values indicate notable efficacy against Staphylococcus aureus and Escherichia coli strains .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects depending on the target involved. For example, some studies suggest that it may inhibit certain kinases involved in cancer proliferation pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the isoxazole ring can significantly influence biological activity. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances the compound's reactivity and biological efficacy .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Chlorophenyl Substitution | Increased potency against cancer cells |

| Position Variations | Altered binding affinity to targets |

Case Studies

- Anticancer Efficacy : A study conducted on a series of isoxazole derivatives demonstrated that those with similar structural features to this compound had enhanced anticancer effects against multiple cell lines, suggesting a promising avenue for further research and development .

- Antimicrobial Testing : In another investigation, the compound was tested alongside other isoxazole derivatives against various bacterial strains, revealing significant antimicrobial properties that warrant further exploration for potential therapeutic use in infectious diseases .

Propiedades

IUPAC Name |

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYYBECMRCHNOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.